molecular formula C10H13BrFN B13656093 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B13656093
M. Wt: 246.12 g/mol
InChI Key: QQWHFEGTYLEZAV-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a methylpropan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a methylpropan-2-amine group. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective substitution of bromine and fluorine atoms on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine or fluorine atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could result in dehalogenated derivatives.

Scientific Research Applications

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-fluorophenyl)-2-(3,5-dimethylphenyl)ethanone
  • (1r)-1-(3-Bromo-5-fluorophenyl)ethan-1-ol
  • 1-(3-Bromo-5-fluorophenyl)-3-(3-methylphenyl)acetone

Uniqueness

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylpropan-2-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

1-(3-bromo-5-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5H,6,13H2,1-2H3

InChI Key

QQWHFEGTYLEZAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=CC(=C1)Br)F)N

Origin of Product

United States

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